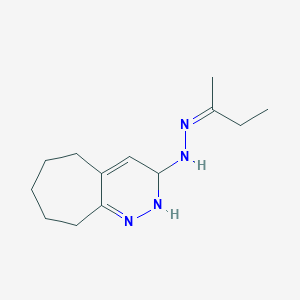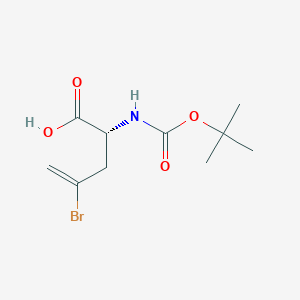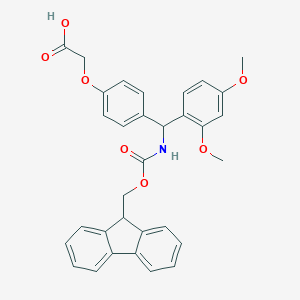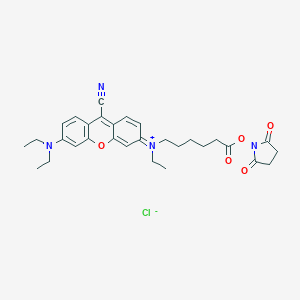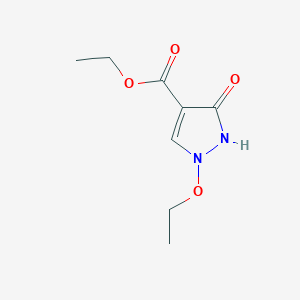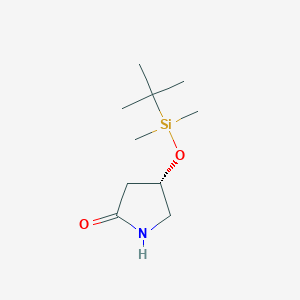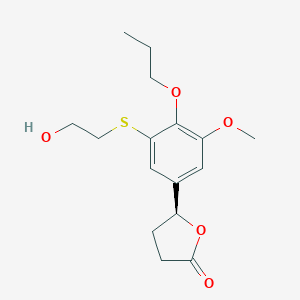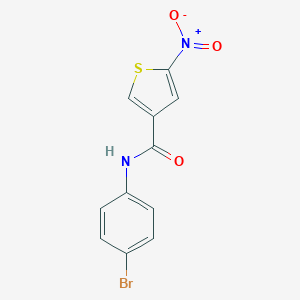
1h-Indole-1,5-dicarboxylic acid,2,3-dihydro-,1-(phenylmethyl)ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1h-Indole-1,5-dicarboxylic acid,2,3-dihydro-,1-(phenylmethyl)ester, also known as PIDA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PIDA belongs to the class of indole derivatives and is widely used in various fields, including organic synthesis and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1h-Indole-1,5-dicarboxylic acid,2,3-dihydro-,1-(phenylmethyl)ester is still not fully understood. However, it is believed that 1h-Indole-1,5-dicarboxylic acid,2,3-dihydro-,1-(phenylmethyl)ester acts as an oxidizing agent, which is responsible for its ability to oxidize alcohols to aldehydes and ketones. 1h-Indole-1,5-dicarboxylic acid,2,3-dihydro-,1-(phenylmethyl)ester can also act as a catalyst in various organic reactions by activating the reactants and lowering the activation energy.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1h-Indole-1,5-dicarboxylic acid,2,3-dihydro-,1-(phenylmethyl)ester. However, it has been reported that 1h-Indole-1,5-dicarboxylic acid,2,3-dihydro-,1-(phenylmethyl)ester is relatively non-toxic and has low cytotoxicity. 1h-Indole-1,5-dicarboxylic acid,2,3-dihydro-,1-(phenylmethyl)ester has also been found to have antimicrobial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
1h-Indole-1,5-dicarboxylic acid,2,3-dihydro-,1-(phenylmethyl)ester has several advantages for lab experiments, including its ease of synthesis, high reactivity, and low toxicity. However, 1h-Indole-1,5-dicarboxylic acid,2,3-dihydro-,1-(phenylmethyl)ester has some limitations, including its instability in the presence of water and its sensitivity to air and light.
Zukünftige Richtungen
There are several future directions for the research of 1h-Indole-1,5-dicarboxylic acid,2,3-dihydro-,1-(phenylmethyl)ester. One potential direction is the development of new synthetic methods for 1h-Indole-1,5-dicarboxylic acid,2,3-dihydro-,1-(phenylmethyl)ester, which can improve its yield and purity. Another direction is the investigation of the mechanism of action of 1h-Indole-1,5-dicarboxylic acid,2,3-dihydro-,1-(phenylmethyl)ester, which can provide insights into its reactivity and selectivity. Additionally, the exploration of the potential medicinal properties of 1h-Indole-1,5-dicarboxylic acid,2,3-dihydro-,1-(phenylmethyl)ester can lead to the development of new drugs for various diseases.
Conclusion:
In conclusion, 1h-Indole-1,5-dicarboxylic acid,2,3-dihydro-,1-(phenylmethyl)ester is a versatile chemical compound that has gained significant attention in scientific research due to its unique properties. 1h-Indole-1,5-dicarboxylic acid,2,3-dihydro-,1-(phenylmethyl)ester has been used in various fields, including organic synthesis and medicinal chemistry. Although there is limited information available on the biochemical and physiological effects of 1h-Indole-1,5-dicarboxylic acid,2,3-dihydro-,1-(phenylmethyl)ester, it has been found to be relatively non-toxic and has low cytotoxicity. The future directions for the research of 1h-Indole-1,5-dicarboxylic acid,2,3-dihydro-,1-(phenylmethyl)ester include the development of new synthetic methods, investigation of the mechanism of action, and exploration of its potential medicinal properties.
Synthesemethoden
1h-Indole-1,5-dicarboxylic acid,2,3-dihydro-,1-(phenylmethyl)ester can be synthesized through various methods, including the reaction of indole-2-carboxylic acid with phenylacetic acid in the presence of a dehydrating agent. Another method involves the reaction of indole-2-carboxylic acid with benzyl chloride in the presence of a base. The synthesis of 1h-Indole-1,5-dicarboxylic acid,2,3-dihydro-,1-(phenylmethyl)ester is relatively simple and can be achieved through a one-pot reaction.
Wissenschaftliche Forschungsanwendungen
1h-Indole-1,5-dicarboxylic acid,2,3-dihydro-,1-(phenylmethyl)ester has been extensively used in scientific research due to its unique properties. It has been found to be an effective reagent for the oxidation of alcohols to aldehydes and ketones. 1h-Indole-1,5-dicarboxylic acid,2,3-dihydro-,1-(phenylmethyl)ester has also been used as a catalyst in various organic reactions, including the synthesis of pyrroles and indoles. Additionally, 1h-Indole-1,5-dicarboxylic acid,2,3-dihydro-,1-(phenylmethyl)ester has been used in the synthesis of natural products, including alkaloids and terpenoids.
Eigenschaften
CAS-Nummer |
142165-63-7 |
|---|---|
Produktname |
1h-Indole-1,5-dicarboxylic acid,2,3-dihydro-,1-(phenylmethyl)ester |
Molekularformel |
C17H15NO4 |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
1-phenylmethoxycarbonyl-2,3-dihydroindole-5-carboxylic acid |
InChI |
InChI=1S/C17H15NO4/c19-16(20)14-6-7-15-13(10-14)8-9-18(15)17(21)22-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,20) |
InChI-Schlüssel |
RJLHODUBMAYHIY-UHFFFAOYSA-N |
SMILES |
C1CN(C2=C1C=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
C1CN(C2=C1C=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Synonyme |
1H-INDOLE-1,5-DICARBOXYLIC ACID,2,3-DIHYDRO-,1-(PHENYLMETHYL)ESTER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




